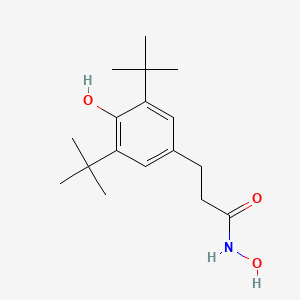

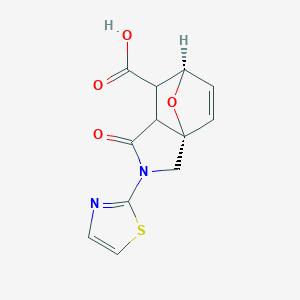

![molecular formula C4H4N6O B7782413 5-amino-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B7782413.png)

5-amino-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a chemical compound with the molecular formula C4H4N6O and a molecular weight of 152.12 g/mol . This compound is a derivative of guanine, a nucleobase found in DNA and RNA, and is known for its yellow powder form.

Mecanismo De Acción

Target of Action

CID 8646, also known as Zoledronic acid or CGP 42’446 , is a third-generation, nitrogen-containing bisphosphonate . It primarily targets osteoclasts, the cells responsible for bone resorption. By inhibiting these cells, Zoledronic acid helps to prevent bone loss and fractures associated with conditions like osteoporosis, hypercalcemia of malignancy, multiple myeloma, and bone metastases from solid tumors .

Mode of Action

Zoledronic acid works by binding to hydroxyapatite, a mineral found in bones . This binding inhibits the activity of osteoclasts, reducing bone resorption and turnover . As a result, the bone mineral density increases, strengthening the bones and reducing the risk of fractures.

Biochemical Pathways

Zoledronic acid affects the biochemical pathway of bone resorption. It inhibits the mevalonate pathway, a crucial metabolic pathway in osteoclasts. This inhibition prevents the prenylation of small GTPase signaling proteins essential for osteoclast function, leading to the disruption of the osteoclast cytoskeleton and its resorptive capacity .

Pharmacokinetics

The pharmacokinetics of Zoledronic acid involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration, Zoledronic acid is rapidly distributed to bone or excreted into the urine. It has a multi-exponential elimination, with a terminal elimination half-life of 146 hours .

Result of Action

The primary result of Zoledronic acid’s action is the reduction of bone turnover, leading to an increase in bone mass and a decrease in the incidence of fractures. It also reduces the level of calcium in the blood, which is particularly beneficial for patients with hypercalcemia of malignancy .

Action Environment

The action of Zoledronic acid can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s renal function, as it is primarily excreted by the kidneys . Additionally, the bioavailability of Zoledronic acid can be influenced by the timing of dose administration relative to meals, as food can decrease its absorption .

Métodos De Preparación

8-Azaguanine can be synthesized through various methods. One common synthetic route involves the reaction of guanine with hydrazine, followed by cyclization to form the triazole ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or water under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

8-Azaguanine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

8-Azaguanine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential effects on cellular processes and its interactions with nucleic acids.

Medicine: Research has explored its potential as an anticancer agent due to its structural similarity to guanine, which allows it to interfere with DNA replication in cancer cells.

Comparación Con Compuestos Similares

8-Azaguanine is similar to other guanine analogs, such as 6-thioguanine and 2-aminopurine. it is unique in its specific structure and the presence of a triazole ring. This uniqueness gives it distinct chemical properties and biological activities. Similar compounds include:

6-Thioguanine: Another guanine analog used in cancer treatment.

2-Aminopurine: A guanine analog used in biochemical research.

Propiedades

IUPAC Name |

5-amino-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6O/c5-4-6-2-1(3(11)7-4)8-10-9-2/h(H4,5,6,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXQRXLUHJKZIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NNNC1=NC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C12=NNNC1=NC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

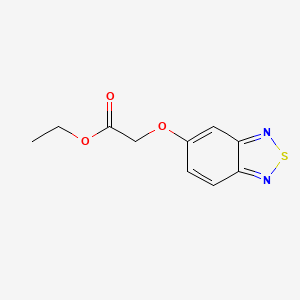

![(3aS,6R)-1-oxo-2-[1-(propan-2-yl)piperidin-4-yl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B7782343.png)

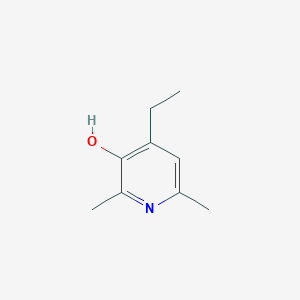

![(3aS,6R)-2-[1-(ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B7782350.png)

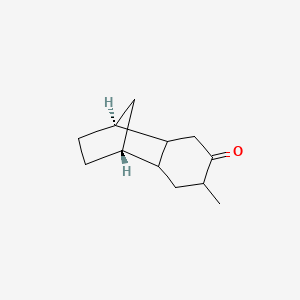

![(1S,7R)-3-(1-Methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B7782352.png)

![(1S,7R)-3-(5-methyl-1,2-oxazol-3-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B7782375.png)

![(1S,7R)-4-oxo-3-(pyridin-3-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B7782381.png)

![8-amino-2-sulfanylidene-10H-benzo[g]pteridin-4-one](/img/structure/B7782405.png)